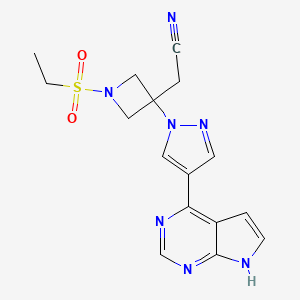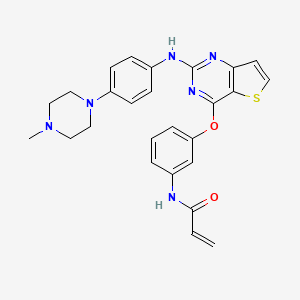
Olmutinib
Overview
Description
Olmutinib, also known as HM-61713 or BI-1482694, is an investigational anti-cancer drug . It is an orally active epidermal growth factor receptor (EGFR) inhibitor used in the treatment of T790M mutation positive non-small cell lung cancer . It was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim .
Molecular Structure Analysis
This compound has a molecular formula of C26H26N6O2S and a molar mass of 486.59 g/mol . It covalently binds to a cysteine residue near the kinase domain of mutant EGFRs .
Chemical Reactions Analysis
This compound selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .
Scientific Research Applications
Treatment of NSCLC : Olmutinib is specifically approved for treating NSCLC patients with the T790M mutation, demonstrating significant efficacy in this context (Kim, 2016).
Bioactivation and Reactive Metabolites : Research has focused on identifying reactive metabolites of this compound, which may be responsible for its severe side effects. This includes the characterization of various reactive intermediates, providing insights for improved patient treatments (Attwa, Kadi, & Abdelhameed, 2019).
Clinical Efficacy and Safety : Studies have assessed the efficacy and safety of this compound in patients with T790M-positive NSCLC post-failure of first-line EGFR-TKI therapy, showing promising results (Park et al., 2021).
Adverse Effects : Certain studies have described adverse effects like this compound-induced palmoplantar keratoderma, highlighting the importance of monitoring and managing these side effects (Chen et al., 2018).
Pharmacokinetics : Research has focused on the pharmacokinetics of this compound, such as its metabolic stability and quantification in human plasma, which is crucial for optimizing its clinical application (Attwa, Kadi, Darwish, & Abdelhameed, 2018).
Drug-Protein Interaction : Studies have investigated the interaction mechanism of this compound with human proteins, such as α-1 acid glycoprotein, providing insights into its pharmacological properties (Kou et al., 2021).
Resistance Reversal in Cancer Cells : this compound has been studied for its role in reversing multidrug resistance in cancer cells, indicating its potential for combination therapies in cancer treatment (Zhang et al., 2018).
Crystal Forms and Stability : Investigations into the different crystal forms of this compound have been conducted, which is important for its manufacturing and storage stability (Lee & Sohn, 2019).
Mechanism of Action
Target of Action
Olmutinib primarily targets the Epidermal Growth Factor Receptors (EGFR) . EGFRs are frequently over-expressed in lung cancer and contribute to the activation of various growth processes in cancer, including proliferation, differentiation, migration, apoptosis, and angiogenesis .
Mode of Action
This compound acts by covalently bonding to a cysteine residue near the kinase domain of mutant EGFRs . This bonding prevents the phosphorylation of the receptor , which is necessary for recruitment of signaling cascade proteins . This inhibition blocks downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR activation, this compound attenuates the activation of tumor-promoting pathways. Specifically, it affects the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways , both of which promote cell survival and proliferation .
Pharmacokinetics
This compound is orally active and well absorbed, with a median time to maximum serum concentration (tmax) of 3-4 hours following oral administration . The half-life of this compound is approximately 8-11 hours .
Result of Action
The molecular effect of this compound’s action is the inhibition of EGFR activation, which leads to the attenuation of tumor-promoting pathways . On a cellular level, this compound selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . This results in the inhibition of cell proliferation and survival .
Action Environment
For instance, this compound is used in the treatment of T790M mutation-positive non-small cell lung cancer . Additionally, the drug’s action may be influenced by factors such as the patient’s overall health, other medications being taken, and individual genetic factors .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .
Cellular Effects
This compound selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . EGFRs are frequently over-expressed in lung cancer and contribute to activation of the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways which both promote cell survival and proliferation . By inhibiting EGFR activation, this compound attenuates the activation of these tumor-promoting pathways .
Molecular Mechanism
The mechanism of action of this compound involves covalent binding to a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .
Temporal Effects in Laboratory Settings
The intrinsic clearance (CL int) of this compound was found to be 2.71 mL min −1 kg −1 and the in vitro half-life ( t1/2) was 48.80 min . This suggests that this compound has a moderate metabolic stability.
Dosage Effects in Animal Models
It is known that this compound is used in the treatment of T790M mutation positive non-small cell lung cancer , suggesting that its effects would vary depending on the presence of this mutation.
Metabolic Pathways
It is known that this compound covalently binds a cysteine residue near the kinase domain of mutant EGFRs , suggesting that its metabolism may involve processes related to protein modification and degradation.
Transport and Distribution
This compound is known to reverse drug resistance mediated by ABCG2, a member of the ATP-binding cassette (ABC) super-family of transporters . This suggests that this compound may interact with transport proteins and could potentially influence its own distribution within cells and tissues.
Subcellular Localization
Given that it targets EGFRs, which are typically located on the cell surface, it is likely that this compound localizes to the cell membrane where it can interact with its target .
properties
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDKQUTRLUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319119 | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |
| Record name | Olmutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1353550-13-6, 1802181-20-9 | |
| Record name | Olmutinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HM 61713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLMUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



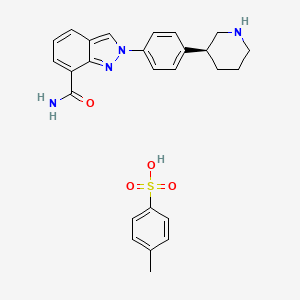
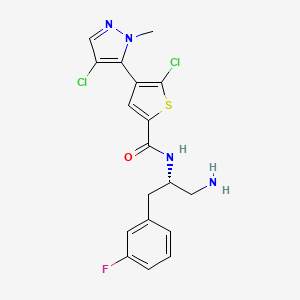

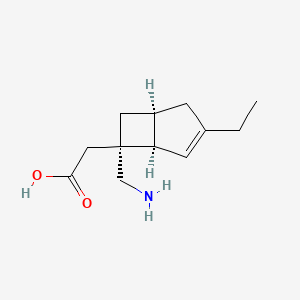

![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
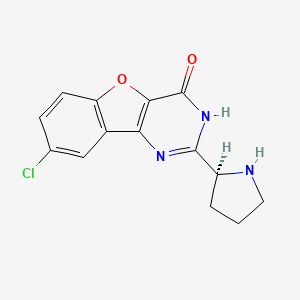
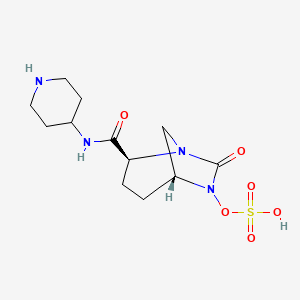
![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)
